1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone
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Overview
Description
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is a heterocyclic compound that belongs to the oxadiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of acylthiosemicarbazide with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Known for its high density and low melting point, making it attractive as an explosive and oxidizer.
3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan: A combination of nitroaminofurazan and oxadiazole rings, used in energetic materials.
Uniqueness
1-(2-Imino-5-propyl-1,3,4-oxadiazol-3(2H)-yl)ethanone is unique due to its specific substitution pattern and the presence of the imino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
127351-21-7 |
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Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-6-9-10(5(2)11)7(8)12-6/h8H,3-4H2,1-2H3 |
InChI Key |
HGAMZUKPWMRUCA-UHFFFAOYSA-N |
SMILES |
CCCC1=NN(C(=N)O1)C(=O)C |
Canonical SMILES |
CCCC1=NN(C(=N)O1)C(=O)C |
Synonyms |
1,3,4-Oxadiazol-2(3H)-imine, 3-acetyl-5-propyl- (9CI) |
Origin of Product |
United States |
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